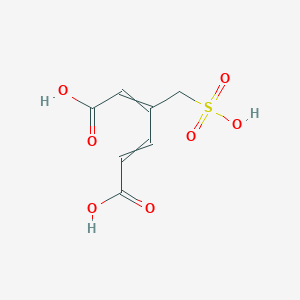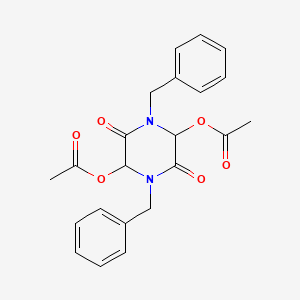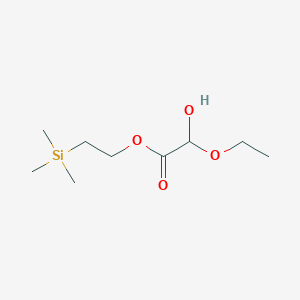
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate is an organic compound with the molecular formula C9H20O4Si. It is characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate typically involves the reaction of ethyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the alcohol group of ethyl acetate attacks the silicon atom of trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound can be used in the derivatization of biological molecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate involves the formation of silyl ethers through an S_N2-like mechanism. The alcohol group of the compound attacks the silicon atom, leading to the formation of a stable silyl ether . This reaction is facilitated by the presence of a base, which helps to form the alkoxide anion and remove the byproduct, hydrogen chloride .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (trimethylsilyl)acetate: Similar in structure but lacks the hydroxy group.
Trimethylsilyl chloride: Used as a reagent in the synthesis of silyl ethers.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Uniqueness
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate is unique due to the presence of both ethoxy and hydroxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic applications .
Propriétés
Numéro CAS |
91939-95-6 |
|---|---|
Formule moléculaire |
C9H20O4Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 2-ethoxy-2-hydroxyacetate |
InChI |
InChI=1S/C9H20O4Si/c1-5-12-8(10)9(11)13-6-7-14(2,3)4/h8,10H,5-7H2,1-4H3 |
Clé InChI |
JZVDLRKUEBUBHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)OCC[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
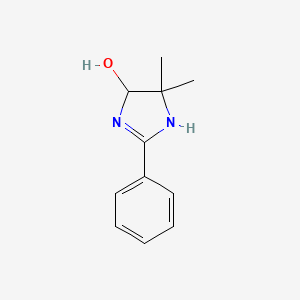
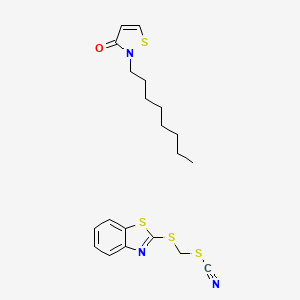
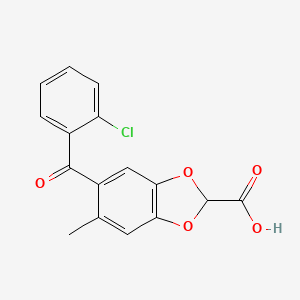
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
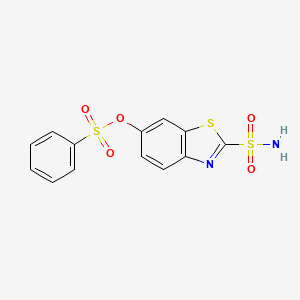
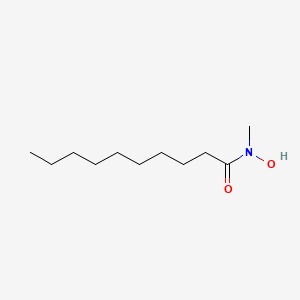
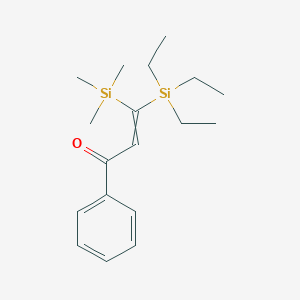
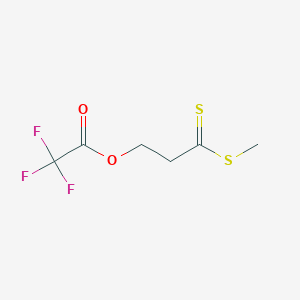
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
